molecular formula C27H27N3O3 B2949766 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847397-29-9

1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2949766
CAS No.: 847397-29-9
M. Wt: 441.531
InChI Key: CKLYWMVSFUWJGP-UHFFFAOYSA-N
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Description

The compound 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group and a benzimidazole moiety. The benzimidazole is further functionalized with a 4-methylbenzyl group at the N1 position.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-18-8-10-19(11-9-18)16-30-23-7-5-4-6-22(23)28-27(30)20-14-26(31)29(17-20)24-15-21(32-2)12-13-25(24)33-3/h4-13,15,20H,14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYWMVSFUWJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Pyrrolidin-2-one Moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone derivative, often under basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be done via a Friedel-Crafts alkylation or acylation reaction, using a dimethoxybenzene derivative and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds, alkylated products.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission or other physiological processes.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name / ID Aryl Group on Pyrrolidinone Benzimidazole Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 2,5-Dimethoxyphenyl 4-Methylbenzyl N/A N/A ~425* -
12 () 3-Methylphenyl Hydrazide 65 194–195 418
13 () 3-Methylphenyl Pyrazole-oxoethyl 53 138–139 ~400†
1-(4-Butylphenyl)-... () 4-Butylphenyl Piperidinyl-ethyl ketone N/A N/A ~450‡
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-... 2-Methoxyphenyl Allylphenoxy-ethyl N/A N/A ~480‡

*Estimated based on molecular formula; †Calculated from MS data in ; ‡Derived from molecular formula in cited evidence.

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidinone core linked to a dimethoxyphenyl group and a benzodiazol moiety. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that the compound may exhibit multiple modes of action:

  • DNA Binding : Similar compounds have shown an ability to bind to DNA minor grooves, which can interfere with replication and transcription processes. This activity is crucial for its potential as an antimicrobial agent .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. For instance, analogs have been noted for their selective inhibition of microbial topoisomerases over mammalian counterparts, suggesting a therapeutic window that minimizes cytotoxicity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this class of compounds. For example, related benzimidazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria while showing low toxicity to mammalian cells. The observed IC50 values indicate effective concentrations for inhibiting bacterial growth without harming host cells .

Cytotoxicity and Selectivity

The selectivity index (SI) is a critical measure when evaluating the safety profile of new compounds. Studies have shown that the compound exhibits low cytotoxicity towards mammalian cells while effectively targeting bacterial DNA. This selectivity is essential for developing therapeutics that minimize adverse effects on human health .

Data Tables

Compound Target IC50 (μM) Selectivity
1-(2,5-dimethoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-oneE. coli Topoisomerase I<10High
Related Benzimidazole AnalogHuman Topoisomerase I>54Low

Case Studies

A notable study focused on the synthesis and evaluation of various dimethoxyphenyl derivatives indicated that these compounds could serve as effective antimicrobial agents. In vitro tests showed that they could clear bacterial infections in cell cultures without apparent cytotoxicity, reinforcing their potential therapeutic applications .

Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the methoxy groups significantly influenced biological activity. This finding underscores the importance of chemical structure in determining the efficacy and safety profiles of these compounds.

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI+ mode with sodium adducts) .
  • HPLC : Validates purity (>95%) and monitors reaction progress .
  • FTIR : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for pyrrolidinone) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related pyrrolidinone derivatives .

How can researchers address low regioselectivity during benzodiazole ring formation?

Advanced
Regioselectivity challenges in benzodiazole synthesis are mitigated by:

  • Directing groups : Electron-withdrawing substituents (e.g., methoxy) on phenyl rings guide cyclization .
  • Microwave-assisted synthesis : Enhances reaction efficiency and selectivity .
  • Post-synthetic modifications : Selective deprotection or functionalization of intermediates to avoid competing pathways .

What in vitro assays are recommended for preliminary antimicrobial evaluation?

Q. Basic

  • Agar dilution method : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Assess bactericidal/fungicidal kinetics .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

How can mechanistic studies elucidate the compound’s bioactivity?

Q. Advanced

  • Enzyme inhibition assays : Target enzymes like DNA gyrase (for antimicrobial activity) or kinases (for anticancer potential) .
  • Molecular docking : Predict binding interactions with active sites (e.g., benzodiazole moiety in DNA intercalation) .
  • Transcriptomic profiling : Identify differentially expressed genes in treated vs. untreated microbial/cancer cells .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste .

How should researchers resolve contradictions in reported bioactivity data?

Q. Advanced

  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for batch variations) .
  • Dose-response reevaluation : Confirm activity thresholds with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural validation : Recharacterize disputed batches via NMR/XRD to rule out synthetic inconsistencies .

What strategies optimize structure-activity relationships (SAR) for target selectivity?

Q. Advanced

  • Substituent variation : Replace the 4-methylphenyl group with electron-deficient/donating aryl rings to modulate lipophilicity and target affinity .
  • Scaffold hopping : Explore bioisosteres of the benzodiazole moiety (e.g., benzimidazole or indole derivatives) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and π-stacking interactions using QSAR models .

How is stereochemical integrity confirmed in the pyrrolidinone core?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • Circular Dichroism (CD) : Detects optical activity in solution-phase samples .
  • X-ray crystallography : Provides unambiguous stereochemical assignment, as shown for analogous pyrrolidinone derivatives .

What experimental design principles apply to in vivo efficacy studies?

Q. Advanced

  • Randomized block design : Controls for variability in animal models (e.g., tumor size, weight) .
  • Dose escalation : Establishes maximum tolerated dose (MTD) and pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) .
  • Positive/Negative controls : Include reference drugs (e.g., doxorubicin for anticancer studies) and vehicle-only groups .

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